molecular formula C18H22BNO4S B8085902 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Numéro de catalogue: B8085902
Poids moléculaire: 359.3 g/mol
Clé InChI: YGZIPWRRGWCAOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a boronate ester-functionalized sulfonamide compound. Its structure features a benzenesulfonamide group attached to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the meta position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronate group, which facilitates the formation of biaryl structures in pharmaceuticals and materials science . The sulfonamide group may also contribute to biological activity, such as enzyme inhibition or receptor binding .

Propriétés

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4S/c1-17(2)18(3,4)24-19(23-17)14-9-8-10-15(13-14)20-25(21,22)16-11-6-5-7-12-16/h5-13,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZIPWRRGWCAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide typically involves the following steps:

  • Boronic Acid Derivative Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with an appropriate phenol derivative under mild conditions to form the boronic acid derivative.

  • Sulfonamide Formation: The boronic acid derivative is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl compounds.

  • Reduction: Reduction reactions can be performed to reduce the boronic acid derivative to boronic esters.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides and sulfonic acids.

  • Reduction: Boronic esters.

  • Substitution: Amides, esters, and ethers.

Applications De Recherche Scientifique

Chemistry: This compound is used as an intermediate in the synthesis of various boronic acid derivatives, which are important in organic synthesis and medicinal chemistry. Biology: It serves as a probe in biological studies to investigate the role of boronic acids in biological systems. Medicine: Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism by which N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes. The sulfonamide group can interact with enzymes and receptors, influencing their activity.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

The electronic and steric properties of analogs vary significantly based on substituents:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Applications/Notes Reference
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide Parent compound (meta-boronate, benzenesulfonamide) C₁₈H₂₂BNO₄S Not explicitly listed Suzuki coupling, medicinal chemistry
N-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide Chloro substituent at ortho position C₁₈H₂₁BClNO₄S 1106313-60-3 Enhanced electrophilicity for coupling
4-Fluoro-N-(2-methoxy-5-(boronate)pyridin-3-yl)benzenesulfonamide (9b) Pyridine core, fluoro, and methoxy groups C₁₈H₂₁BFN₂O₅S N/A Antiplasmodial activity optimization
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide (QD-9003) Boronate at para position C₁₈H₂₂BNO₄S 914606-88-5 Positional isomer for regioselective coupling

Key Observations :

  • Pyridine-core derivatives (e.g., ) demonstrate enhanced solubility and bioactivity in medicinal contexts.
  • Para-boronate isomers (e.g., QD-9003) highlight the importance of regiochemistry in Suzuki-Miyaura reactions .

Variations in the Sulfonamide/Amide Group

Modifications to the sulfonamide or replacement with other amides alter hydrophobicity and hydrogen-bonding capacity:

Compound Name Functional Group Molecular Formula CAS Number Key Applications/Notes Reference
N-[3-(Boronate)phenyl]morpholine-4-sulfonamide Morpholine-sulfonamide C₁₇H₂₅BN₂O₅S 2246696-15-9 Improved solubility for aqueous reactions
N-(3-(Boronate)phenyl)cyclopropanecarboxamide Cyclopropanecarboxamide C₁₆H₂₂BNO₃ 1031747-40-6 Conformational rigidity for drug design
N-[3-(Boronate)phenyl]acetamide Acetamide C₁₄H₂₀BNO₃ 480424-93-9 Simplified analog for mechanistic studies
N-[3-(Boronate)phenyl]methanesulfonamide Methanesulfonamide C₁₃H₂₀BNO₄S 380430-60-4 Compact structure for high-throughput screening

Key Observations :

  • Morpholine-sulfonamide derivatives (e.g., ) enhance solubility, making them suitable for aqueous-phase reactions.
  • Cyclopropanecarboxamides (e.g., ) introduce rigidity, which can optimize binding in drug-target interactions.
  • Acetamide analogs (e.g., ) serve as simplified models for studying boronate reactivity .

Key Observations :

  • Pyridine-core derivatives (e.g., 9a) achieve high yields (~81%) under palladium-catalyzed conditions .
  • Bromoquinazoline couplings (e.g., ) yield ~71%, reflecting moderate efficiency for complex heterocycles.

Activité Biologique

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity based on various studies and provides detailed insights into its mechanisms of action, efficacy against different targets, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring that is further substituted with a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The presence of the boron atom is significant as it can participate in various chemical reactions and potentially enhance the compound's biological properties.

Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the enzyme dihydropteroate synthase involved in folate synthesis in bacteria. This mechanism is critical for their antibacterial properties.
  • Targeting Cancer Cells : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through pathways involving caspases and other apoptotic markers.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide:

Activity Target IC50/EC50 Values Reference
AntimicrobialStaphylococcus aureus (MRSA)MIC 4–8 µg/mL
AnticancerMDA-MB-231 (breast cancer)IC50 0.126 µM
Enzyme InhibitionDihydropteroate synthaseIC50 values not specified
AntiviralInfluenza A virusNot specified

Case Studies

  • Antimicrobial Activity : In a study evaluating various sulfonamide derivatives against multidrug-resistant strains of Staphylococcus aureus, N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide exhibited significant antimicrobial activity with MIC values ranging from 4 to 8 µg/mL. This suggests its potential utility in treating infections caused by resistant bacteria.
  • Anticancer Efficacy : Another investigation focused on the antiproliferative effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line. The compound demonstrated an IC50 value of 0.126 µM, indicating strong inhibitory effects on cell proliferation while showing significantly lower toxicity towards non-cancerous cells (MCF10A), highlighting its selectivity for cancer cells.
  • Pharmacokinetic Studies : Pharmacokinetic evaluations have shown that compounds with similar structures possess moderate absorption and elimination profiles. For instance, studies on related compounds indicated a Cmax of approximately 592 ± 62 mg/mL with a slow elimination half-life (t1/2 > 12 h), suggesting favorable pharmacokinetic properties for development as therapeutic agents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.